![molecular formula C12H17N5O3 B14760152 tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the Boc (tert-butoxycarbonyl) protecting group on the aminomethyl moiety makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the Boc-aminomethyl group. The reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The Boc-aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, pH, and the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of compounds.
科学的研究の応用
6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-aminomethyl group can be deprotected under physiological conditions, allowing the compound to bind to its target and exert its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents on the core structure. Examples include:
- 6-(Aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine
- 6-(Boc-aminomethyl)-1-ethyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
The uniqueness of 6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Boc protecting group allows for selective deprotection and functionalization, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C12H17N5O3 |
|---|---|
分子量 |
279.30 g/mol |
IUPAC名 |
tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C12H17N5O3/c1-12(2,3)20-11(19)7(13)8-15-9-6(10(18)16-8)5-14-17(9)4/h5,7H,13H2,1-4H3,(H,15,16,18) |
InChIキー |
ABNLQIRGAJPTBX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C1=NC2=C(C=NN2C)C(=O)N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



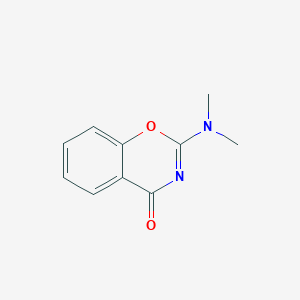
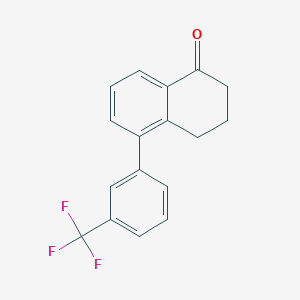

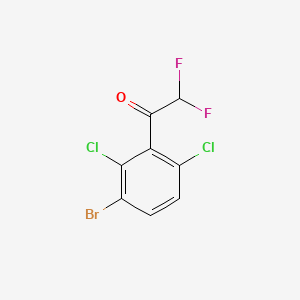
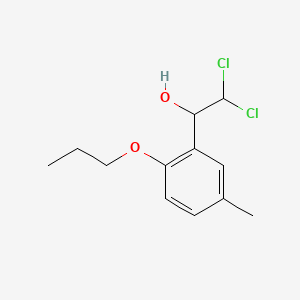



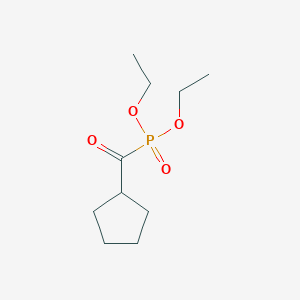
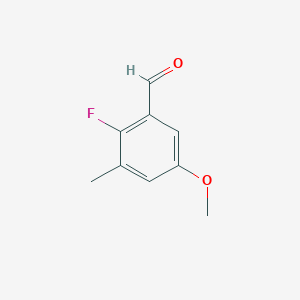
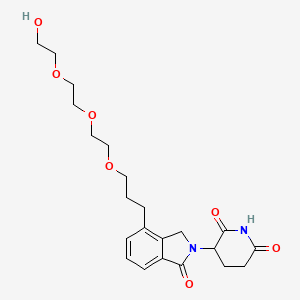

![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)
